molecular formula C11H10O4S B6110019 3-Methoxynaphthalene-2-sulfonic acid

3-Methoxynaphthalene-2-sulfonic acid

Cat. No.: B6110019
M. Wt: 238.26 g/mol
InChI Key: VKEKLUJYMOLLOD-UHFFFAOYSA-N
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Description

3-Methoxynaphthalene-2-sulfonic acid is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of a methoxy group (-OCH₃) at the third position and a sulfonic acid group (-SO₃H) at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxynaphthalene-2-sulfonic acid can be synthesized through the sulfonation of 3-methoxynaphthalene. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of sulfonates or other reduced forms.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the naphthalene ring.

Scientific Research Applications

3-Methoxynaphthalene-2-sulfonic acid finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    3-Methoxynaphthalene: Lacks the sulfonic acid group, limiting its solubility and reactivity in aqueous environments.

    2-Methoxynaphthalene-1-sulfonic acid: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

Uniqueness

3-Methoxynaphthalene-2-sulfonic acid is unique due to the presence of both the methoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-methoxynaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c1-15-10-6-8-4-2-3-5-9(8)7-11(10)16(12,13)14/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEKLUJYMOLLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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